tert-butyl 3-(2-aminoethyl)benzoate, trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-(2-aminoethyl)benzoate, trifluoroacetic acid is a compound that combines the structural features of tert-butyl esters and aminoethyl benzoates. This compound is often used in organic synthesis and peptide chemistry due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-aminoethyl)benzoate typically involves the esterification of 3-(2-aminoethyl)benzoic acid with tert-butyl alcohol in the presence of an acid catalyst. Trifluoroacetic acid is often used to remove protecting groups during the synthesis process. The reaction conditions usually involve heating the reactants under reflux to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of tert-butyl 3-(2-aminoethyl)benzoate may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems and precise control of reaction parameters ensures consistent quality and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 3-(2-aminoethyl)benzoate undergoes various types of chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, alcohols, and substituted benzoates, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
tert-Butyl 3-(2-aminoethyl)benzoate, trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the synthesis of peptides and proteins.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of tert-butyl 3-(2-aminoethyl)benzoate involves its interaction with various molecular targets and pathways. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active aminoethyl benzoate, which can then interact with specific enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 3-aminobenzoate
- tert-Butyl 4-aminobenzoate
- tert-Butyl 2-aminobenzoate
Uniqueness
tert-Butyl 3-(2-aminoethyl)benzoate, trifluoroacetic acid is unique due to its combination of tert-butyl ester and aminoethyl benzoate functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis.
Eigenschaften
CAS-Nummer |
2680543-28-4 |
---|---|
Molekularformel |
C15H20F3NO4 |
Molekulargewicht |
335.32 g/mol |
IUPAC-Name |
tert-butyl 3-(2-aminoethyl)benzoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C13H19NO2.C2HF3O2/c1-13(2,3)16-12(15)11-6-4-5-10(9-11)7-8-14;3-2(4,5)1(6)7/h4-6,9H,7-8,14H2,1-3H3;(H,6,7) |
InChI-Schlüssel |
OVHBFURAEAXZJM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=CC=CC(=C1)CCN.C(=O)(C(F)(F)F)O |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.